![molecular formula C20H19N3O3 B2462861 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide CAS No. 1797875-43-4](/img/structure/B2462861.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide” has been discussed in various studies . The synthesis process often involves multiple steps and can be complex. For instance, one method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been discussed in various studies . For instance, one study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in medicinal chemistry. Several therapeutic agents incorporate this structural unit, demonstrating significant biological activities. Notable examples include:
- Silybin : A natural product found in Silybum marianum Gaertn, known for its antihepatotoxic activities .
Heterocyclic Chemistry
The compound’s imidazole moiety, with its five-membered heterocyclic structure, is of interest in synthetic chemistry. Imidazole derivatives have diverse applications, including:
- Biological Activity : Imidazole-containing compounds often exhibit biological potential due to their unique structure. Researchers explore their antimicrobial, antiviral, and antifungal properties .
Molecular Docking Studies
Given the compound’s complexity, it’s essential to investigate its interactions with biological targets. Molecular docking studies can reveal potential binding sites and guide drug design. For instance, researchers have performed molecular docking studies on indole derivatives as anti-HIV-1 agents .
Mecanismo De Acción
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The increased concentration of acetylcholine affects various biochemical pathways. One of the most significant effects is the enhancement of signal transmission in the nervous system . This can lead to improved cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The result of the compound’s action is a moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This can lead to an increase in acetylcholine levels, enhancing signal transmission in the nervous system and potentially improving cognitive function .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 4°C and protected from light to maintain its stability . Additionally, factors such as the patient’s overall health, diet, and the presence of other medications can also influence the compound’s efficacy and potential side effects.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(10-15-6-2-1-3-7-15)22-16-11-21-23(12-16)13-17-14-25-18-8-4-5-9-19(18)26-17/h1-9,11-12,17H,10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZVCPWBGWWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2462781.png)
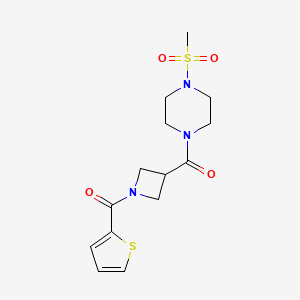
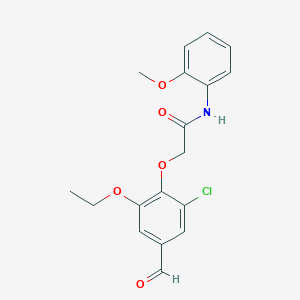
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)
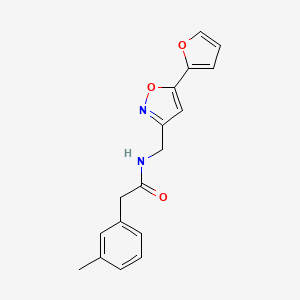
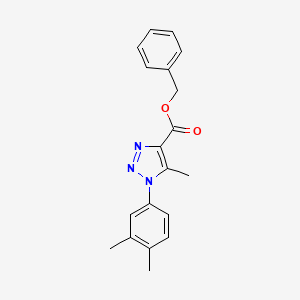
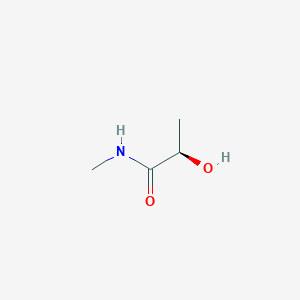

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2462794.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2462796.png)


![N-{1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidin-4-yl}benzamide](/img/structure/B2462801.png)